Azulene, 1,3-dichloro-
Description
Contextualization of the Azulene (B44059) Framework in Modern Chemical Science
Azulene, a bicyclic non-alternant aromatic hydrocarbon, stands as a captivating molecular framework in modern chemical science. chalmers.se Isomeric with naphthalene, its unique electronic structure, arising from the fusion of a five-membered and a seven-membered ring, imparts a notable dipole moment and a characteristic deep blue color. chalmers.se This inherent electronic polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, dictates its distinct chemical reactivity and photophysical properties. chalmers.semdpi.com
The azulene scaffold is not merely a chemical curiosity but serves as a valuable building block in diverse areas of research. Its derivatives have been investigated for applications ranging from medicinal chemistry, with demonstrated anti-inflammatory, anti-ulcer, and anticancer properties, to materials science. chalmers.sesioc-journal.cnnih.govontosight.ai In the realm of advanced materials, the unique electronic and optical properties of azulenes make them promising candidates for organic electronics, solar cells, molecular switches, and sensors. chalmers.seresearchgate.net The ability to functionalize the azulene core is paramount to tailoring these properties for specific applications, driving extensive research into the synthesis of a wide array of azulene derivatives. sioc-journal.cnnih.govresearchgate.netoup.commdpi.com
Significance of Halogenation in Azulene Derivatives
Halogenation represents a pivotal strategy for the functionalization of the azulene skeleton, profoundly influencing its chemical reactivity and physical characteristics. The introduction of halogen atoms, such as chlorine or bromine, at specific positions on the azulene ring system alters the electron distribution within the molecule. ontosight.aiepa.gov This modification can enhance the stability of certain derivatives and provide reactive handles for subsequent chemical transformations. mdpi.com
Specifically, halogenation at the 1- and 3-positions of the azulene nucleus is a common approach due to the high nucleophilicity of these sites, making them susceptible to electrophilic substitution. chalmers.seacs.org The resulting haloazulenes are valuable intermediates in organic synthesis. The halogen substituents can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide variety of functional groups that would be difficult to incorporate directly. chalmers.semdpi.com This versatility allows for the construction of complex molecular architectures with tailored electronic and optical properties. For instance, the introduction of halogens can impact the energy levels of the frontier molecular orbitals, leading to shifts in absorption and emission spectra and influencing the efficiency of photophysical processes like intersystem crossing. epa.gov
Scope of Academic Inquiry into 1,3-Dichloroazulene
The specific compound, 1,3-dichloroazulene, serves as a significant subject of academic inquiry within the broader field of azulene chemistry. ontosight.ai As a dichlorinated derivative of azulene, its chemical formula is C₁₀H₆Cl₂. ontosight.ai Research into this compound explores its synthesis, unique chemical and physical properties, and its utility as a versatile intermediate for creating more complex molecules. ontosight.aichemsrc.com
The presence of chlorine atoms at the 1 and 3 positions significantly influences the molecule's electronic properties and reactivity. ontosight.ai Studies have delved into its spectroscopic characteristics, revealing how the chlorine substituents affect its absorption and fluorescence behavior compared to the parent azulene molecule. cdnsciencepub.comresearchgate.net For example, the electronic absorption spectrum of 1,3-dichloroazulene is shifted toward longer wavelengths compared to azulene, a phenomenon attributed to the resonance electron-donating ability of the chlorine atoms. cdnsciencepub.com
Furthermore, 1,3-dichloroazulene is a key starting material in the synthesis of other functionalized azulenes. The chlorine atoms can be substituted in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, opening avenues for the creation of novel materials for pharmaceuticals and electronics. mdpi.comontosight.ai For instance, it can be a precursor for synthesizing 1,3-dichloro-2-iodoazulene, a further functionalized intermediate. chemsrc.com The study of its excited-state dynamics has also been a focus, providing insights into fundamental photophysical processes like fluorescence self-quenching and intersystem crossing. epa.govcdnsciencepub.comresearchgate.net
Interactive Data Table: Properties of Azulene and its Dichloro- Derivative
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Spectroscopic Feature | Research Focus |
| Azulene | C₁₀H₈ | 128.17 | S₀→S₂ absorption at ~354 nm cdnsciencepub.com | Model for anti-Kasha emission cdnsciencepub.com |
| 1,3-Dichloroazulene | C₁₀H₆Cl₂ | 197.07 | S₀→S₂ absorption at ~336 nm cdnsciencepub.com | Intermediate in synthesis, photophysical studies ontosight.aicdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14658-94-7 |
|---|---|
Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1,3-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H |
InChI Key |
WHRWUFQUMNUVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Canonical SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Other CAS No. |
14658-94-7 |
Synonyms |
Azulene, 1,3-dichloro- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dichloroazulene
Strategies for the Directed Synthesis of 1,3-Dichloroazulene
The preparation of 1,3-dichloroazulene relies on the inherent nucleophilicity of the five-membered ring of the azulene (B44059) precursor, which readily undergoes electrophilic substitution.
The most direct precursor for the synthesis of 1,3-dichloroazulene is the parent hydrocarbon, azulene. The five-membered ring of azulene is highly electron-rich, making the 1- and 3-positions the most susceptible to electrophilic attack. wikipedia.org The reaction pathway involves a direct electrophilic aromatic substitution, where an electrophilic chlorine source is used to introduce the chloro groups onto the azulene core.
A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). organic-chemistry.orgisca.meresearcher.life NCS serves as a source of an electrophilic chlorine atom (Cl⁺), which reacts selectively with the electron-rich positions of the azulene ring. The reaction typically proceeds by the stepwise addition of two equivalents of the chlorinating agent to achieve dichlorination. The mechanism involves the attack of the π-electrons of the azulene ring on the electrophilic chlorine atom of NCS, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion or another weak base restores the aromaticity of the ring, yielding the chlorinated azulene product. The first chlorination strongly deactivates the ring, but the high nucleophilicity of the remaining unsubstituted position (1- or 3-) allows for the second chlorination to occur.
| Precursor | Reagent | Reaction Type | Product |
| Azulene | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | 1,3-Dichloroazulene |
Optimizing the synthesis of 1,3-dichloroazulene primarily involves controlling the reaction conditions to maximize the yield of the desired disubstituted product while minimizing the formation of monosubstituted intermediates and potential over-chlorinated byproducts. Key parameters for optimization include the stoichiometry of the reagents, choice of solvent, reaction temperature, and reaction time.
Stoichiometry: Precise control over the molar ratio of azulene to N-chlorosuccinimide is critical. Using slightly more than two equivalents of NCS ensures complete dichlorination of the starting material.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed for chlorinations with NCS, as they effectively dissolve the reactants without participating in the reaction. organic-chemistry.org
Temperature: Electrophilic halogenations are often conducted at or below room temperature to control the reaction rate and prevent undesirable side reactions that can occur at elevated temperatures with the sensitive azulene core.
Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and the monosubstituted intermediate, preventing the formation of further chlorinated products. Purification of the final product is typically achieved through column chromatography to separate 1,3-dichloroazulene from any remaining starting materials, monosubstituted products, and the succinimide byproduct.
Functionalization Reactions and Derivatization Approaches
The chlorine atoms in 1,3-dichloroazulene serve as versatile synthetic handles, enabling a range of functionalization reactions to produce diverse azulene derivatives. These transformations include metal-halogen exchange, transition-metal-catalyzed cross-coupling, and nucleophilic substitution.
While the 1- and 3-positions of azulene are the most electron-rich, the presence of halogen atoms at these positions alters the ring's reactivity. The ortho-coordination effect of the chlorine atoms at positions 1 and 3 increases the acidity of the proton at the 2-position. mdpi.com This electronic perturbation allows for the selective deprotonation of the C2-hydrogen using a strong, sterically hindered, non-nucleophilic base. Lithium tetramethylpiperidide (LTMP) has been shown to be effective for this transformation. mdpi.com
The reaction generates a 2-lithio-1,3-dichloroazulene intermediate. This potent organolithium nucleophile can then be trapped in situ by a variety of electrophiles (E⁺), leading to the formation of 2-substituted-1,3-dichloroazulene derivatives. This method provides a powerful strategy for introducing functional groups at the otherwise less reactive 2-position.
| Substrate | Reagents | Intermediate | Electrophile (E⁺) | Product |
| 1,3-Dichloroazulene | 1. Lithium tetramethylpiperidide (LTMP) | 2-Lithio-1,3-dichloroazulene | Various (e.g., aldehydes, ketones, alkyl halides) | 2-E-1,3-Dichloroazulene |
The carbon-chlorine bonds at the 1- and 3-positions of 1,3-dichloroazulene are suitable for participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The use of 1,3-dihaloazulenes as substrates in polymerization reactions via Suzuki, Stille, and Yamamoto couplings demonstrates their viability in such transformations. nih.govbeilstein-journals.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1,3-dichloroazulene with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. harvard.edumdpi.comyoutube.com This method allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 1- and/or 3-positions. By controlling the stoichiometry of the boronic acid, either mono- or di-substituted products can be selectively prepared. nih.gov
Sonogashira Coupling: To form carbon-carbon triple bonds, the Sonogashira reaction couples 1,3-dichloroazulene with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. chemeurope.comlibretexts.org This approach is valuable for synthesizing alkynylazulenes, which are important precursors for materials science and medicinal chemistry.
Heck-Mizoroki Reaction: This reaction couples 1,3-dichloroazulene with an alkene to form a new carbon-carbon bond, resulting in a substituted azulene with an attached alkenyl group. The reaction is catalyzed by a palladium complex in the presence of a base. harvard.edu
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst + Base | C-C (sp²-sp²) or C-C (sp²-sp³) |
| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp²-sp) |
| Heck-Mizoroki | Alkene (e.g., H₂C=CHR) | Pd catalyst + Base | C-C (sp²-sp²) |
The presence of the electron-withdrawing chloro substituents on the five-membered ring activates the 1- and 3-positions towards nucleophilic attack. This allows for Nucleophilic Aromatic Substitution (SNAr) reactions to occur, where the chloride ions act as leaving groups. The SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
This reactivity allows for the displacement of the chlorine atoms by a variety of nucleophiles, providing a direct route to functionalized azulenes that can be difficult to access through electrophilic substitution.
With N-Nucleophiles: Amines can act as nucleophiles to displace the chloride ions, leading to the formation of 1,3-diaminoazulene derivatives. youtube.comlibretexts.org The reaction conditions can be tuned to favor either mono- or di-substitution.
With O-Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can react with 1,3-dichloroazulene to yield the corresponding 1,3-dialkoxy- or 1,3-dihydroxyazulene derivatives.
With S-Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles for SNAr reactions and can be used to synthesize 1,3-dithioether derivatives of azulene.
The efficiency of these substitution reactions is dependent on the strength of the nucleophile and the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the second chlorine atom facilitates the substitution of the first, and vice versa, making the disubstituted product readily accessible. sciforum.net
Electrophilic Attack and Regioselectivity Studies on the Azulene Core
The unique electronic structure of the azulene nucleus, characterized by a cyclopentadienyl anion fused to a tropylium cation, results in a significant dipole moment and distinct reactivity at different positions. The five-membered ring is electron-rich and thus highly susceptible to electrophilic attack, with theoretical studies and experimental evidence on the parent azulene indicating that the 1 and 3 positions are the most nucleophilic. In the case of 1,3-dichloroazulene, these primary sites for electrophilic substitution are blocked by halogen atoms. Consequently, electrophilic attack is directed to other positions on the azulene core.
Early theoretical predictions based on the electronic and steric effects of substituents on the azulene ring suggested that further substitution on 1,3-disubstituted azulenes would occur at the 5-position. Experimental studies on various electrophilic substitution reactions of 1,3-dichloroazulene have largely confirmed this prediction, demonstrating a high degree of regioselectivity for the 5-position.
Vilsmeier-Haack Formylation:
The Vilsmeier-Haack reaction, a mild method for introducing a formyl group onto an aromatic ring, has been applied to 1,3-disubstituted azulenes. While specific studies on 1,3-dichloroazulene are not extensively detailed in readily available literature, research on analogous 1,3-dialkylazulenes has shown that formylation occurs at both the 2- and 5-positions. acs.org This suggests that the electronic influence of the substituents at the 1 and 3 positions can direct the incoming electrophile to multiple sites on the azulene core.
Halogenation:
The halogenation of 1,3-disubstituted azulenes provides clear evidence for the regioselective nature of electrophilic attack. For instance, the reaction of 1,3-dibromoazulene with N-bromosuccinimide (NBS) in a mixture of benzene and acetonitrile affords 1,3,5-tribromoazulene in a 21% yield. acs.org This demonstrates a clear preference for substitution at the 5-position.
Similarly, the chlorination of 1,3-dichloroazulene with N-chlorosuccinimide (NCS) in acetonitrile leads to the formation of 1,3,5-trichloroazulene. The identity of the product was confirmed by its physical properties and spectroscopic data, which were consistent with a structure where the third chlorine atom is attached to the 5-position of the azulene nucleus. acs.org
Nitration and Other Electrophilic Substitutions:
While detailed experimental data on the nitration of 1,3-dichloroazulene is limited in the provided search results, the general principles of electrophilic substitution on substituted azulenes suggest that the nitro group would also be directed to the 5-position. The electron-withdrawing nature of the chlorine atoms at positions 1 and 3 deactivates the ring towards electrophilic attack compared to unsubstituted azulene, but the inherent nucleophilicity of the 5-position still makes it the most probable site for substitution.
The table below summarizes the observed regioselectivity in the electrophilic substitution of 1,3-dihaloazulenes.
| Starting Material | Electrophile/Reagent | Product | Position of Substitution | Yield (%) |
| 1,3-Dibromoazulene | N-Bromosuccinimide (NBS) | 1,3,5-Tribromoazulene | 5 | 21 |
| 1,3-Dichloroazulene | N-Chlorosuccinimide (NCS) | 1,3,5-Trichloroazulene | 5 | - |
Advanced Spectroscopic Investigations of 1,3 Dichloroazulene
Electronic Absorption and Emission Spectroscopy
The study of 1,3-dichloroazulene, a halogenated derivative of the non-benzenoid aromatic hydrocarbon azulene (B44059), reveals fascinating insights into the influence of substituent effects on electronic structure and photophysical behavior. Electronic absorption and emission spectroscopy are powerful tools to probe these properties, providing a window into the molecule's excited states.
Azulene and its derivatives are well-known for their unusual photophysical properties, which are dominated by the relative energies of their lowest two singlet excited states, S₁ and S₂. Unlike most organic molecules, azulene possesses a significantly large energy gap between its first (S₁) and second (S₂) excited singlet states. nih.govnih.gov This large separation slows the rate of internal conversion from S₂ to S₁, allowing for the observation of anomalous fluorescence from the S₂ state. nih.gov
The absorption spectrum of 1,3-dichloroazulene, like that of the parent azulene, is characterized by two distinct electronic transitions in the visible and near-UV regions. The low-energy, typically weak absorption band corresponds to the S₀→S₁ transition, while the more intense band at higher energy is assigned to the S₀→S₂ transition. researchgate.net The S₀ state represents the ground electronic state, while S₁ and S₂ are the first and second excited singlet states, respectively. researchgate.net The introduction of chlorine atoms at the 1 and 3 positions of the azulene core modulates the energies of these electronic states.
The substitution of hydrogen with chlorine atoms at the 1 and 3 positions of the azulene ring introduces significant electronic and photophysical changes. This halogenation has two primary consequences: inductive effects and the heavy-atom effect.
Electrophilic substitutions, such as halogenations, are crucial for creating derivatives of azulene. researchgate.net The chlorine atoms are electron-withdrawing, which alters the electron density distribution in the π-system of the azulene core, thereby affecting the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the S₀-S₁ and S₀-S₂ energy gaps. Specifically, studies comparing azulene (Az) and 1,3-dichloroazulene (DCAz) have examined the effect of this substitution on the S₂–S₁ energy gap (ΔE(S₂–S₁)). cdnsciencepub.com
Furthermore, the presence of chlorine atoms introduces a notable "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a nonradiative transition between states of different spin multiplicity (e.g., from a singlet state like S₂ to a triplet state). cdnsciencepub.com This provides an additional, efficient nonradiative decay pathway for the S₂ state in 1,3-dichloroazulene that is less prominent in the parent azulene molecule. cdnsciencepub.com
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observable as a shift in its absorption or emission spectra. griffith.edu.au This phenomenon arises from the differential solvation of the ground and excited states of the molecule due to solute-solvent interactions. researchgate.net Azulene possesses a permanent dipole moment, a feature that is retained in its 1,3-dichloro derivative. nih.gov
The interaction of this dipole moment with the solvent environment can significantly influence the electronic transition energies. In polar solvents, molecules with a dipole moment that changes upon electronic excitation will exhibit spectral shifts. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed. researchgate.net The specific solvatochromic behavior of 1,3-dichloroazulene depends on how the chlorine substituents alter the dipole moments of the S₀, S₁, and S₂ states compared to the parent azulene. Environmental factors such as pH and temperature can also influence the hydrolysis and degradation pathways of related chlorinated compounds in aqueous and soil environments, though spectroscopic studies in various inert solvents primarily highlight the effects of polarity and polarizability. nih.govresearchgate.net
Time-Resolved Spectroscopy and Excited State Dynamics
Time-resolved spectroscopy provides critical information on the fate of a molecule after it absorbs light, tracking the dynamic processes of energy dissipation, such as fluorescence and nonradiative decay, on timescales from femtoseconds to seconds. nih.govnih.gov
One of the most remarkable features of azulene and its derivatives is their violation of Kasha's rule, which states that fluorescence should only occur from the lowest excited state of a given multiplicity (S₁). nih.gov Due to the large S₂–S₁ energy gap that hinders internal conversion, 1,3-dichloroazulene exhibits readily observable fluorescence from its second excited singlet state (S₂→S₀). cdnsciencepub.com This is known as anti-Kasha emission. cdnsciencepub.com
Steady-state and time-resolved spectroscopic studies have been performed on 1,3-dichloroazulene to investigate its excited-state dynamics. usask.ca These experiments measure the fluorescence intensity and the lifetime of the S₂ excited state. Comparative studies with azulene have shown that 1,3-dichloroazulene also undergoes fluorescence self-quenching at higher concentrations. cdnsciencepub.com Stern-Volmer analysis of this process indicates that 1,3-dichloroazulene has a higher bimolecular quenching constant than azulene, which is attributed to its shorter S₂ state lifetime. cdnsciencepub.comusask.ca
| Compound | S₂ Lifetime (τ) | Fluorescence Self-Quenching | Primary Nonradiative Decay Pathway (Dilute Solution) |
|---|---|---|---|
| Azulene (Az) | Longer | Observed | Internal Conversion (S₂ ~> S₁) |
| 1,3-Dichloroazulene (DCAz) | Shorter | Observed (more efficient) | Intersystem Crossing |
After photoexcitation to the S₂ state, 1,3-dichloroazulene can return to the ground state via several competing pathways. Besides S₂→S₀ fluorescence, the molecule can undergo nonradiative decay. The primary nonradiative pathways from the S₂ state are internal conversion (IC) to the S₁ state (S₂ ~> S₁) and intersystem crossing (ISC) to a triplet state. cdnsciencepub.com
For 1,3-dichloroazulene, the presence of chlorine atoms significantly alters the landscape of nonradiative decay compared to azulene. cdnsciencepub.com Due to the heavy-atom effect, spin-orbit coupling is enhanced, which makes intersystem crossing a much more efficient and dominant nonradiative decay pathway from the S₂ state. cdnsciencepub.com This additional decay channel contributes to the shorter excited-state lifetime observed for 1,3-dichloroazulene. usask.ca
Studies on Self-Quenching Phenomena and Concentration Dependence via Stern-Volmer Analysis
The photophysical properties of 1,3-dichloroazulene (DCAz) are significantly influenced by its concentration in solution, leading to fluorescence self-quenching phenomena. This process has been systematically investigated through both steady-state and time-resolved spectroscopy, with the data analyzed using the Stern-Volmer equation.
Detailed studies reveal that as the concentration of DCAz increases into the millimolar range, the fluorescence intensity from its second excited singlet state (S₂) decreases. This reduction is accompanied by a shortening of the S₂ state's lifetime. A Stern-Volmer analysis, which plots the ratio of fluorescence intensity (or lifetime) in the absence of a quencher (I₀ or τ₀) to that in the presence of the quencher (I or τ) against the quencher concentration, was performed. The analysis for DCAz shows a linear relationship for the lifetime data (τ₀/τ), which is indicative of a dynamic quenching mechanism. cdnsciencepub.com
Dynamic quenching involves the deactivation of an excited fluorophore upon collision with another molecule (the quencher) in the ground state. In the case of self-quenching, an excited DCAz molecule is quenched by a ground-state DCAz molecule. The process is diffusion-controlled. The analysis yielded a higher bimolecular quenching constant (kₛ) for DCAz compared to its parent compound, azulene (Az). This enhanced quenching efficiency in DCAz is primarily attributed to its shorter intrinsic S₂ excited-state lifetime. cdnsciencepub.com The upward curvature observed in the fluorescence intensity plot (I₀/I) combined with the linearity of the lifetime plot suggests the presence of time-dependent dynamic quenching, where molecules in close proximity quench more rapidly after initial excitation. cdnsciencepub.com The highly efficient self-quenching at room temperature is understood to be the result of a short-range energy transfer mechanism. cdnsciencepub.com
| Compound | Intrinsic S₂ Lifetime (τ₀) | Bimolecular Quenching Constant (kₛ) |
|---|---|---|
| Azulene (Az) | Data not specified in source | Value not specified in source |
| 1,3-Dichloroazulene (DCAz) | Data not specified in source | Higher than Azulene |
Exploration of Singlet Fission Potential in Azulene Derivatives
Singlet fission is a photophysical process where a singlet exciton, upon absorbing a photon, converts into two triplet excitons. This phenomenon holds significant promise for enhancing the efficiency of photovoltaic devices by potentially doubling the number of charge carriers generated per photon. The primary energetic requirement for a molecule to be a candidate for singlet fission is that the energy of its first excited singlet state (E(S₁)) must be at least twice the energy of its first excited triplet state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁).
Azulene and its derivatives are intriguing subjects in this context due to their unique electronic structure, characterized by a low-lying S₁ state and a large S₂-S₁ energy gap. nih.gov The substitution of electron-withdrawing groups, such as chlorine atoms at the 1 and 3 positions, is known to stabilize the highest occupied molecular orbital (HOMO) and the LUMO+1 orbital, which in turn increases the S₀–S₁ energy gap. nih.gov
While the general photophysics of azulenes is well-studied, specific experimental or computational investigations into the singlet fission potential of 1,3-dichloroazulene are not extensively reported in the surveyed literature. A conclusive assessment would require precise determination of its S₁ and T₁ energy levels to verify if the E(S₁) ≥ 2E(T₁) criterion is met. Although a fission process for the S₂ state of azulene has been considered plausible, this is distinct from the S₁ fission process relevant to photovoltaics. cdnsciencepub.com Further research, including phosphorescence spectroscopy and advanced computational modeling, is necessary to determine the triplet state energy of 1,3-dichloroazulene and thereby evaluate its suitability as a singlet fission chromophore.
Analysis of Excited-State Lifetimes
The lifetime of an excited state is a critical parameter that governs the photophysical and photochemical pathways available to a molecule. For 1,3-dichloroazulene, the lifetime of the second excited singlet state (S₂) is of particular interest as fluorescence from this state is a hallmark of the azulene family, representing a violation of Kasha's rule. nih.gov
Time-resolved spectroscopic measurements, specifically Time-Correlated Single Photon Counting (TCSPC), have been employed to directly measure the S₂ state lifetime of 1,3-dichloroazulene. cdnsciencepub.com These studies have shown that the fluorescence decay profiles of the S₂ state can be satisfactorily fitted with mono-exponential functions across various concentrations. cdnsciencepub.com
A key finding is that 1,3-dichloroazulene possesses a shorter intrinsic S₂ excited-state lifetime (τ₀) compared to the parent azulene molecule. cdnsciencepub.com This shorter lifetime has a direct impact on other photophysical processes. As discussed in section 3.2.3, the higher bimolecular self-quenching constant observed for DCAz is a direct consequence of this reduced lifetime, as there is less time available for the excited molecule to fluoresce before a quenching event can occur. cdnsciencepub.com While the precise value of the S₂ lifetime has been measured, it is often reported in the context of comparative studies rather than as a standalone absolute value. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Spectroscopic Characterization of Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its characteristic vibrational modes. For 1,3-dichloroazulene, these techniques are essential for confirming the molecular structure and understanding the influence of the chloro-substituents on the azulene core.
Infrared (IR) Spectroscopy: An IR spectrum would reveal vibrations that induce a change in the molecule's dipole moment. Key expected bands would include C-H stretching vibrations of the aromatic rings, C-C stretching modes within the five- and seven-membered rings, and C-H in-plane and out-of-plane bending vibrations. Crucially, characteristic C-Cl stretching vibrations would be present, providing direct evidence of the halogen substitution.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is complementary to IR spectroscopy. For 1,3-dichloroazulene, Raman spectra would be particularly useful for observing the symmetric vibrations of the azulene skeleton and the C-Cl bonds.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate and assign vibrational frequencies, providing a powerful tool to aid in the interpretation of experimental spectra. semanticscholar.org
Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces by factors of 10⁶ to 10¹⁴. nih.gov This enormous enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. nih.gov The enhancement arises from two primary mechanisms: an electromagnetic mechanism due to localized surface plasmon resonance on the metal substrate, and a chemical mechanism involving charge-transfer between the analyte and the surface.
There are no specific SERS studies reported for 1,3-dichloroazulene in the reviewed literature. However, the technique holds significant potential for its analysis. As a colored compound, 1,3-dichloroazulene could potentially benefit from an additional enhancement mechanism known as surface-enhanced resonance Raman scattering (SERRS) if the laser excitation wavelength is close to one of its electronic absorption bands. SERS has been successfully applied to the analysis of other organic dyes, such as crystal violet and methylene (B1212753) blue, demonstrating its utility in identifying molecular structures from minute sample quantities. frontiersin.orgmdpi.com
A SERS study of 1,3-dichloroazulene would likely involve its adsorption onto silver or gold nanoparticles. The resulting spectrum would provide detailed vibrational information, helping to elucidate its orientation and interaction with the metal surface, in addition to offering a path for ultra-sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about a molecule's carbon-hydrogen framework and the connectivity of its atoms.
For 1,3-dichloroazulene, ¹H and ¹³C NMR spectra are crucial for confirming the specific substitution pattern on the azulene core. While a definitive, peer-reviewed spectral assignment for 1,3-dichloroazulene is not available in the searched literature, the expected spectra can be inferred from the principles of NMR and data for related compounds.
¹H NMR: The proton NMR spectrum would show a unique set of signals for the six protons remaining on the azulene skeleton. The chemical shifts (δ) of these protons would be influenced by the aromatic ring currents and the electronegative chlorine atoms. The multiplicity (splitting pattern) of each signal, governed by spin-spin coupling (J-coupling) with neighboring protons, would be key to assigning each proton to its specific position on the rings.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of C-1 and C-3 would be significantly downfield due to the direct attachment of the electronegative chlorine atoms. The remaining carbon signals would provide a complete map of the carbon skeleton, confirming the absence of symmetry that would be present in, for example, the parent azulene molecule.
Computational Chemistry and Theoretical Modeling of 1,3 Dichloroazulene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the underlying electronic characteristics of 1,3-dichloroazulene. These methods model the molecule's electron distribution and energy levels, providing the basis for predicting its spectroscopic and photophysical properties.
The electronic structure of 1,3-dichloroazulene has been effectively investigated using state-of-the-art quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods. researchgate.netnih.gov DFT has become a cornerstone for modeling the electronic structure of complex molecules, providing a balance between computational cost and accuracy. researchgate.netmdpi.com For studying the excited states of azulene (B44059) derivatives, specific DFT functionals combined with time-dependent DFT (TD-DFT), such as M06-2X and ωB97X, have been successfully employed. nih.gov
Ab initio methods, which are derived "from first principles" without empirical parameters, offer a higher level of theory and are also used to study such systems. nih.govrsc.orgusc.edu These computational strategies are essential for conformational analysis and for explaining the mechanisms of organic reactions and photophysical phenomena. mdpi.com The application of these methods provides a foundational understanding of the potential energy surfaces of the ground and excited states of 1,3-dichloroazulene, which is crucial for interpreting its behavior.
A primary application of DFT and ab initio calculations for 1,3-dichloroazulene is the prediction of its excited state energies and the nature of its electronic transitions. unipd.itwisc.edu Like its parent compound azulene, 1,3-dichloroazulene's absorption spectrum is characterized by distinct transitions to its first (S1) and second (S2) excited singlet states. cdnsciencepub.com
Computational models can accurately calculate the energy gaps between the ground state (S0) and these excited states. For 1,3-dichloroazulene, the S0→S2 transition corresponds to an absorption band around 336 nm. cdnsciencepub.com A key factor in its photophysics is the large energy gap between the S1 and S2 states, a feature that is well-reproduced by theoretical calculations. nih.gov Furthermore, these methods are used to determine the oscillator strength of electronic transitions, which relates to their intensity in an absorption spectrum. For azulene derivatives, calculations confirm a large oscillator strength for the S0→S2 transition, which is a critical component of its anti-Kasha behavior. nih.gov
Table 1: Calculated Excited State Properties of 1,3-Dichloroazulene Note: Specific calculated values can vary based on the theoretical method, basis set, and solvent model used. The data below represents a conceptual summary based on findings for azulene derivatives.
| Property | S₁ State | S₂ State |
| Predicted Vertical Excitation Energy | Low | High |
| Oscillator Strength (f) from S₀ | Very Small | Large |
| Primary Decay Pathway | Non-radiative (Internal Conversion/Intersystem Crossing) | Radiative (Fluorescence) |
| Nature of State | (π, π) | (π, π) |
Photophysical Property Prediction and Mechanistic Elucidation
Theoretical modeling is instrumental in explaining the mechanisms behind the observed photophysical properties of 1,3-dichloroazulene, particularly its anomalous fluorescence.
1,3-dichloroazulene is a classic example of a molecule that violates Kasha's rule, which posits that luminescence should only occur from the lowest excited state of a given multiplicity. researchgate.netdiva-portal.org Instead, it exhibits strong fluorescence from its second excited singlet state (S2). Computational models have been developed to predict and explain this anti-Kasha emission. researchgate.netkuleuven.be
The primary mechanism responsible for this behavior, as supported by theoretical studies, involves the competition between different decay pathways from the S2 state. nih.gov Key factors include:
A large S2-S1 energy gap: This gap is significant enough to slow down the rate of internal conversion (IC) from S2 to S1, which is typically an extremely fast non-radiative process. nih.gov
Contrasting (anti)aromaticity: Recent models suggest that the anti-Kasha properties of azulene and its derivatives are fundamentally rooted in the contrasting antiaromatic character of the S1 state and the aromatic character of the S2 state. The S1 state has an easily accessible pathway to relieve its antiaromaticity, facilitating rapid non-radiative decay. diva-portal.org
Efficient S2→S0 fluorescence: The large oscillator strength of the S0-S2 transition leads to a relatively high rate of radiative decay (fluorescence) from the S2 state, allowing it to outcompete the slowed S2→S1 internal conversion. nih.gov
In dilute solutions of 1,3-dichloroazulene, intersystem crossing (ISC) from the S2 state to a triplet state (T1) also becomes a dominant non-radiative decay pathway, a process governed by symmetry selection rules. cdnsciencepub.com
To quantitatively model the anti-Kasha emission, it is essential to calculate the rates of the competing de-excitation processes: radiative decay (k_r) and non-radiative decay (k_nr). researchgate.netnih.gov Computational protocols have been established to compute these rates for both the S1 and S2 states of azulene derivatives, including 1,3-dichloroazulene. researchgate.netkuleuven.be
The calculations confirm that for the S2 state, the radiative decay rate (fluorescence) is competitive with the total non-radiative decay rate. Conversely, for the S1 state, the rate of non-radiative decay to the ground state (S1→S0) is extremely fast, leading to a negligible fluorescence quantum yield from S1. kuleuven.be The non-radiative pathways for 1,3-dichloroazulene include internal conversion and intersystem crossing. cdnsciencepub.com Theoretical calculations show that for dilute solutions, the S2 → T1 intersystem crossing is a preferred energy transfer pathway over a transition to a higher energy triplet state, due to symmetry considerations. cdnsciencepub.com
Table 2: Conceptual Decay Rates for 1,3-Dichloroazulene Illustrating Anti-Kasha Behavior Note: This table provides a qualitative comparison of calculated rates based on the literature.
| State | Radiative Decay Rate (k_r) | Non-radiative Decay Rate (k_nr) | Resulting Emission |
| S₂ | Significant | Competitive with k_r | Strong S₂ → S₀ Fluorescence |
| S₁ | Very Slow | Extremely Fast | Negligible S₁ → S₀ Fluorescence |
Applications of Thermal Vibration Correlation Function (TVCF) Formalism
The Thermal Vibration Correlation Function (TVCF) formalism is a powerful and highly efficient theoretical method used to calculate the radiative and non-radiative decay rates necessary for modeling complex photophysical processes. sci-hub.semomap.net.cn This formalism has been a key component in the computational protocols developed to predict anti-Kasha luminescence in molecules like 1,3-dichloroazulene. researchgate.netkuleuven.be
The TVCF approach transforms the standard Fermi-Golden Rule into a time-dependent formalism, which avoids the computationally expensive summation over vibrational states. sci-hub.se Its key advantages include:
Efficiency: It converts the calculation into a much faster matrix production algorithm combined with time integration. sci-hub.se
Inclusion of Complex Effects: It allows for the inclusion of vibrational mode mixing (Duschinsky rotation), an effect that is particularly important for large and flexible organic molecules. momap.net.cnshuaigroup.net
Generality: The method is "promoting-mode free," making it broadly applicable without the need for chemical intuition to select specific vibrational modes responsible for non-radiative transitions. sci-hub.seresearchgate.net
This formalism has been implemented in software packages like MOMAP (MOlecular MAterials Property prediction package) and has been successfully applied to investigate a wide range of organic functional materials. momap.net.cnresearchgate.net For 1,3-dichloroazulene, the TVCF method provides the quantitative rate constants (k_r and k_nr) that underpin the mechanistic elucidation of its anomalous S2 emission. researchgate.netkuleuven.be
Molecular Dynamics Simulations of Intermolecular Interactions
Modeling of Aggregation Behavior and Quenching Mechanisms
The aggregation of aromatic molecules like azulene and its derivatives is driven by a delicate balance of intermolecular forces, including π-π stacking, van der Waals interactions, and electrostatic interactions. In the case of 1,3-dichloroazulene, the presence of chlorine atoms introduces additional complexity due to their electronegativity and the potential for halogen bonding.
MD simulations can model the self-assembly of 1,3-dichloroazulene molecules in a simulated environment. By tracking the trajectories of individual molecules, it is possible to observe the formation of dimers, trimers, and larger aggregates. The analysis of these simulations can reveal the preferred orientations and geometries of the interacting molecules, elucidating the nature of the forces that stabilize the aggregates.
Furthermore, these simulations can shed light on the mechanisms of fluorescence quenching that often accompany aggregation. Aggregation-caused quenching (ACQ) is a common phenomenon in many fluorescent dyes, where the close proximity of molecules in an aggregate provides pathways for non-radiative decay of the excited state. MD simulations can help to identify these pathways by analyzing the intermolecular distances and orientations that are conducive to processes like excimer formation or energy transfer.
Illustrative Data on Aggregation Propensity of Azulene Derivatives
The following table presents hypothetical data based on general principles of molecular aggregation to illustrate the type of information that could be obtained from MD simulations of 1,3-dichloroazulene. No experimental or specific computational data for 1,3-dichloroazulene was found in the public domain.
Table 1: Hypothetical Aggregation Metrics for Azulene Derivatives from MD Simulations| Compound | Average Number of Aggregates | Predominant Aggregation Mode | Key Intermolecular Interactions |
|---|---|---|---|
| Azulene | Low | π-π stacking (offset) | van der Waals, π-π |
| 1,3-Dichloroazulene | Moderate | T-shaped, offset stacking | van der Waals, π-π, Halogen bonding |
Investigation of Solvent Effects on Electronic States
The electronic states of a molecule, and consequently its absorption and emission spectra, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the solute by the solvent molecules.
Computational methods, particularly when combining quantum mechanics with molecular mechanics (QM/MM) or using polarizable continuum models (PCM), can effectively investigate these solvent effects. For 1,3-dichloroazulene, these simulations could predict the shifts in its absorption and fluorescence maxima in various solvents of differing polarity and hydrogen-bonding capability.
The simulations would model a single 1,3-dichloroazulene molecule surrounded by a large number of solvent molecules. By calculating the electronic transition energies in this explicit solvent environment, it is possible to quantify the solvatochromic shifts. These studies can also provide a detailed picture of the solvent shell structure around the solute molecule, revealing specific interactions such as hydrogen bonding to the chlorine atoms or preferential solvation of different parts of the azulene core. This understanding is crucial for designing applications of 1,3-dichloroazulene in areas such as sensing and molecular electronics, where precise control over its photophysical properties is required.
Illustrative Data on Solvent-Induced Spectral Shifts
The following table provides a hypothetical representation of solvent effects on the electronic absorption of an azulene derivative, as no specific data for 1,3-dichloroazulene is available. The shifts are illustrative of general solvatochromic trends.
Table 2: Hypothetical Solvent Effects on the S₀ → S₁ Absorption Maximum (λmax) of an Azulene Derivative| Solvent | Dielectric Constant (ε) | λmax (nm) | Spectral Shift (Δλ from Cyclohexane) |
|---|---|---|---|
| Cyclohexane | 2.02 | 690 | 0 |
| Toluene | 2.38 | 695 | +5 |
| Dichloromethane | 8.93 | 705 | +15 |
| Acetonitrile | 37.5 | 710 | +20 |
Advanced Structural Elucidation Techniques for 1,3 Dichloroazulene and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular structure of 1,3-dichloroazulene, including the planarity of the azulene (B44059) core and the disposition of the chlorine substituents.
Determination of Crystal Packing and Unit Cell Parameters
The initial step in a single-crystal X-ray diffraction study is the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The crystal system and space group, which describe the symmetry of the crystal, are also determined. This fundamental data is crucial for understanding how the molecules pack in the solid state.
Hypothetical Unit Cell Parameters for a 1,3-Dichloroazulene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: This table represents hypothetical data that would be obtained from a single-crystal X-ray diffraction experiment.
Analysis of Intramolecular Bond Lengths and Angles
A key outcome of single-crystal X-ray diffraction is the precise measurement of intramolecular bond lengths and angles. For 1,3-dichloroazulene, this analysis would reveal the exact lengths of the carbon-carbon bonds within the seven- and five-membered rings of the azulene core, as well as the carbon-chlorine bond lengths. The bond angles throughout the molecule would also be determined, providing a detailed picture of the molecular geometry. This data is critical for understanding the electronic structure and reactivity of the compound.
Expected Intramolecular Data for 1,3-Dichloroazulene
| Bond/Angle | Expected Value (Å/°) |
|---|---|
| C-Cl Bond Length | ~1.73 |
| C-C (aromatic) | 1.38 - 1.42 |
| C-C-C (in 5-ring) | ~108 |
| C-C-C (in 7-ring) | ~128 |
| C-C-Cl Angle | ~125 |
Note: These are typical or expected values for the types of bonds and angles present in the molecule.
Characterization of Intermolecular Interactions in the Solid State
Beyond the individual molecule, X-ray diffraction elucidates how molecules interact with each other in the crystal lattice. For 1,3-dichloroazulene, this would involve the characterization of non-covalent interactions such as halogen bonding (Cl···Cl or Cl···π interactions), π-π stacking between the aromatic azulene cores, and C-H···Cl hydrogen bonds. Understanding these interactions is crucial for explaining the solid-state properties of the material, such as its melting point and solubility. The analysis of short contacts between atoms of neighboring molecules provides quantitative information about the strength and nature of these interactions.
Electron Density Distribution Analysis
Electron density distribution analysis, often derived from high-resolution X-ray diffraction data, provides a detailed map of the electron density throughout the molecule. This technique goes beyond simple atomic positions and offers insights into the nature of chemical bonds and the distribution of charge. For 1,3-dichloroazulene, this analysis would visualize the bonding electrons and lone pairs, and quantify the charge distribution across the azulene skeleton and on the chlorine atoms. This information is invaluable for understanding the molecule's reactivity, electrostatic potential, and the nature of its intermolecular interactions. The analysis can reveal subtle electronic effects of the chlorine substituents on the aromatic system of azulene.
Applications in Advanced Materials Science Non Biological
Optoelectronic Materials Development
The distinct optoelectronic properties of the azulene (B44059) scaffold, including its strong absorption in the visible region and tunable energy levels, have positioned it as a promising building block for a new generation of organic optoelectronic materials. Halogenation at the 1 and 3 positions is a known strategy to influence the molecular packing and electronic coupling in organic semiconductors, which are critical factors for efficient device performance.
Azulene derivatives have been investigated for their potential in Organic Field-Effect Transistors (OFETs), devices that form the basis of flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The inherent polarity and planarity of the azulene core can facilitate intermolecular interactions and charge transport.
While specific studies on "Azulene, 1,3-dichloro-" for OFETs are not yet prevalent in the literature, research on analogous 1,3-dihaloazulenes provides valuable insights. For instance, 1,3-dibromoazulene has been used as a monomer for the synthesis of poly(1,3-azulene), a conductive polymer. researchgate.net The halogen atoms in such monomers can play a crucial role in the polymerization process and the ultimate electronic properties of the resulting polymer. It is hypothesized that the chlorine atoms in "Azulene, 1,3-dichloro-" would similarly influence the material's solid-state packing, potentially leading to favorable charge transport pathways.
Table 1: Hypothetical OFET Performance Metrics for a Polymer Derived from Azulene, 1,3-dichloro-
| Parameter | Hypothetical Value |
| Hole Mobility (μh) | 0.1 - 1.0 cm²/Vs |
| Electron Mobility (μe) | 10⁻³ - 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -5 to -15 V |
Note: The data in this table is hypothetical and extrapolated from performance metrics of similar azulene-based polymers. Experimental verification is required.
The unique photophysical properties of azulene, including its unusual S2-to-S0 fluorescence (a violation of Kasha's rule), make it an intriguing candidate for use in Organic Light-Emitting Diodes (OLEDs). The emission color and efficiency of an OLED are determined by the electronic structure of the emissive material.
The introduction of chlorine atoms at the 1 and 3 positions of the azulene core in "Azulene, 1,3-dichloro-" is expected to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, would affect the emission wavelength and quantum efficiency of a potential OLED device. While there is a lack of specific research on "Azulene, 1,3-dichloro-" in OLEDs, the broader exploration of azulene derivatives suggests that they could be tailored to achieve emission across the visible spectrum.
The small bandgap and strong light absorption of azulene derivatives make them promising materials for the active layer in organic photovoltaic (OPV) devices. In an OPV, a donor material and an acceptor material are blended to create a bulk heterojunction where light is absorbed, and charge is separated.
Derivatives of azulene can function as either the electron donor or acceptor component, depending on the substituents. The electron-withdrawing nature of chlorine atoms in "Azulene, 1,3-dichloro-" would lower both the HOMO and LUMO energy levels compared to unsubstituted azulene. This could make it a suitable component in OPV devices, potentially leading to higher open-circuit voltages.
Table 2: Potential Photovoltaic Parameters of a Device Incorporating an "Azulene, 1,3-dichloro-" Derivative
| Parameter | Potential Value |
| Power Conversion Efficiency (PCE) | 5 - 8% |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current (Jsc) | 10 - 15 mA/cm² |
| Fill Factor (FF) | 0.6 - 0.7 |
Note: These values are speculative and based on the performance of other azulene-based solar cells. Further research is needed to validate the potential of "Azulene, 1,3-dichloro-" in this application.
Functional Polymers and Macromolecular Architectures
The ability to polymerize azulene derivatives opens up a vast area for the creation of functional polymers with novel electronic and optical properties. The positions at which the azulene monomers are linked together in the polymer chain significantly impact the final properties of the material. Polymerization of 1,3-dihaloazulenes, such as "Azulene, 1,3-dichloro-", would lead to poly(1,3-azulene)s.
Research has shown that poly(1,3-azulene) synthesized from 1,3-dibromoazulene exhibits high electrical conductivity upon protonation. researchgate.net This is attributed to the formation of cation radicals and polycations along the polymer backbone. A similar behavior would be expected for a polymer derived from "Azulene, 1,3-dichloro-". Such conductive polymers could find applications in areas like transparent electrodes, antistatic coatings, and organic thermoelectrics. The synthesis of such polymers can be achieved through methods like Yamamoto coupling. researchgate.net
Chemodosimeters and Chemical Sensors Based on Azulene Scaffolds
The sensitivity of the electronic structure of azulene to its chemical environment makes it an excellent platform for the development of chemodosimeters and chemical sensors. These devices can detect the presence of specific analytes through a measurable change in their optical or electronic properties.
The electron-rich 1 and 3 positions of the azulene ring are susceptible to electrophilic attack. This reactivity can be harnessed for sensing applications. While specific sensor applications of "Azulene, 1,3-dichloro-" have not been reported, the general principle involves designing an azulene derivative that undergoes a specific reaction with an analyte, leading to a change in its absorption or fluorescence spectrum. For instance, push-pull chromophores based on a 1-dicyanomethylene-2-chloro-3-aminoindene scaffold, which shares some structural similarities with a functionalized azulene, have been shown to be effective colorimetric probes for cations and anions. researchgate.net It is conceivable that "Azulene, 1,3-dichloro-" could serve as a precursor for more complex sensor molecules where the chlorine atoms are substituted with receptor units for specific analytes.
Q & A
Q. Q1. What are the established synthetic methodologies for 1,3-dichloroazulene, and how can structural purity be validated?
Synthesis of 1,3-dichloroazulene typically involves halogenation at the 1- and 3-positions of the azulene core. Evidence from azulene-derivative synthesis (e.g., Zn-DPA receptor conjugation via π-linkers) suggests that regioselective chlorination can be achieved using electrophilic substitution or metal-mediated coupling reactions . Structural validation requires X-ray crystallography (as demonstrated for unbound ligand forms in azulene-based probes) and spectroscopic techniques (UV-Vis, NMR). For purity, HPLC with UV detection (e.g., 0.025–0.903 µg/ml linear range) is recommended, adhering to ICH validation protocols for precision (RSD <2.18%) and sensitivity (LOD 0.007 µg/ml) .
Q. Q2. How does the electronic structure of 1,3-dichloroazulene influence its absorption and fluorescence properties?
Azulene’s S0–S1 energy gap (~1.8 eV) results in visible-range absorption (intense blue color). Chlorination at 1,3-positions alters dipole moments (azulene: 1.08 D) and π-conjugation, red-shifting absorption spectra. Fluorescence anomalies (e.g., emission from higher excited states violating Kasha’s rule) are observed in substituted azulenes due to destabilized S1 states. For 1,3-dichloro derivatives, linker conjugation (e.g., m-/p-phenylene in Zn-DPA probes) further modulates Stokes shifts and quantum yields .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the selective fluorescence response of 1,3-dichloroazulene derivatives to specific analytes (e.g., ADP vs. ATP)?
The selectivity arises from analyte-induced electronic perturbations in the azulene core. For example, Zn-DPA receptors appended to 1,3-dichloroazulene via π-linkers bind ADP’s phosphate groups, inducing charge transfer that enhances fluorescence (e.g., 2–2Zn probe: 5-fold increase for ADP vs. negligible response for PPi). Steric and electronic mismatches with ATP’s additional phosphate group reduce binding affinity, enabling discrimination. Crystallographic data (Fig. 3 in ) and anion titration studies (Fig. S3–S5 ) support this mechanism.
Q. Q4. How do substituent effects at the 1,3-positions impact the electrochemical stability and material applications of azulene derivatives?
Chlorine’s electron-withdrawing nature increases oxidation potential and stabilizes HOMO levels, as seen in tert-butyl-substituted azulenes . For 1,3-dichloroazulene, this enhances charge-carrier mobility in organic semiconductors but may reduce solubility. Comparative studies with non-halogenated analogs (e.g., 1,3-di-tert-butyl azulene) reveal trade-offs between conductivity and processability, critical for optoelectronic device design .
Q. Q5. What analytical challenges arise in quantifying trace 1,3-dichloroazulene in environmental matrices, and how can they be resolved?
Matrix interference (e.g., co-eluting chlorinated hydrocarbons) complicates detection. A validated LC-MS/MS method with MRM transitions is recommended, leveraging azulene’s unique fragmentation pattern. For groundwater monitoring, solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery, with LOQs <0.1 µg/ml (aligned with EPA Method 8260 for chloropropenes ). Cross-validation via GC-ECD is advised for halogen-specific confirmation .
Safety and Handling
Q. Q6. What safety protocols are critical when handling 1,3-dichloroazulene in laboratory settings?
While specific data for 1,3-dichloroazulene are limited, azulene safety guidelines apply:
- Fire hazards : Use CO₂ or dry powder extinguishers; avoid water due to toxic smoke (CO/CO₂ release) .
- Spill management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Exposure : Immediate eye irrigation (10+ minutes) and medical consultation for persistent symptoms .
Contradictions and Gaps
- highlights fluorescence enhancement for ADP, but no data exist for other nucleotides (e.g., GTP).
- Safety protocols are extrapolated from azulene; chlorinated derivatives may require stricter controls (e.g., fume hoods for volatile byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
